molecular formula C30H26FN5O B11321477 (3-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

(3-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

Cat. No.: B11321477
M. Wt: 491.6 g/mol
InChI Key: PRNQSUYABLVRIX-UHFFFAOYSA-N
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Description

The compound (3-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone is a complex organic molecule that features a combination of fluorophenyl, methylphenyl, phenyl, pyrrolopyrimidine, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone typically involves multi-step organic reactionsThe final steps often involve the attachment of the fluorophenyl group and the piperazine moiety under specific reaction conditions such as controlled temperature, pressure, and the use of catalysts .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of green chemistry principles, such as metal-free visible-light-mediated reactions, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

The compound (3-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as binding to specific receptors or enzymes. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. It could be investigated for its efficacy in treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (3-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone
  • (3-bromophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone
  • (3-iodophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

Uniqueness

The uniqueness of (3-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to specific targets compared to its analogs .

Properties

Molecular Formula

C30H26FN5O

Molecular Weight

491.6 g/mol

IUPAC Name

(3-fluorophenyl)-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C30H26FN5O/c1-21-7-5-12-25(17-21)36-19-26(22-8-3-2-4-9-22)27-28(32-20-33-29(27)36)34-13-15-35(16-14-34)30(37)23-10-6-11-24(31)18-23/h2-12,17-20H,13-16H2,1H3

InChI Key

PRNQSUYABLVRIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)C6=CC=CC=C6

Origin of Product

United States

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